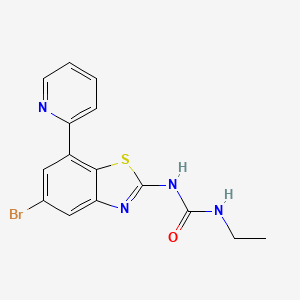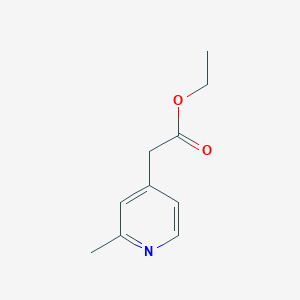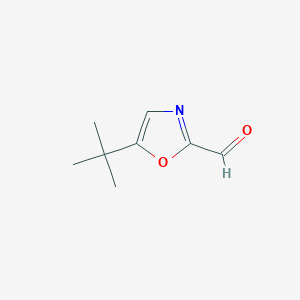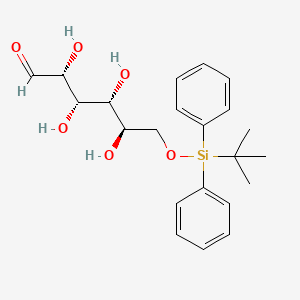
(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 g/mol It is known for its unique structure, which includes a naphthalene ring system that is partially hydrogenated
Métodos De Preparación
The synthesis of (E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime typically involves the reaction of 6-acetyltetralin with hydroxylamine . The reaction conditions usually require an acidic or basic catalyst to facilitate the formation of the oxime group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: There is ongoing research into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the naphthalene ring system can interact with hydrophobic regions of proteins, affecting their function .
Comparación Con Compuestos Similares
(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone oxime can be compared with similar compounds such as:
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Known for its use in fragrances, this compound has a similar naphthalene ring system but differs in its functional groups.
1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethanone: Another related compound used in the fragrance industry, it has additional methyl groups on the naphthalene ring.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H15NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h6-8,14H,2-5H2,1H3 |
Clave InChI |
YHTRKKWEUHAGME-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C1=CC2=C(CCCC2)C=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethylbenzo[d]oxazol-4-ol](/img/structure/B8741607.png)
![2-(Methoxymethyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B8741609.png)








![N-[(2,2-dimethyl-1,3-dioxan-5-yl)methyl]cyclopentanamine](/img/structure/B8741681.png)



